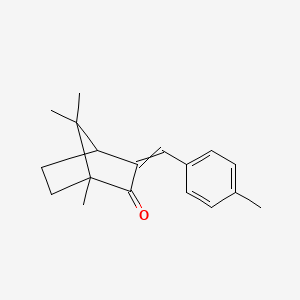

4-Metilbencilidencanfor

Descripción general

Descripción

4-Methylbenzylidene camphor is an organic compound widely used as an ultraviolet filter in sunscreen products and cosmetics. It absorbs ultraviolet B radiation in the range of 280 to 320 nanometers, providing protection against harmful solar radiation. This compound is known for its photoabsorption properties and is commonly found in various personal care products to minimize the adverse effects of ultraviolet radiation on the skin .

Aplicaciones Científicas De Investigación

4-Methylbenzylidene camphor has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound in studies related to ultraviolet filters and photostability.

Medicine: The compound is investigated for its potential effects on human health, particularly in relation to its use in sunscreen products.

Análisis Bioquímico

Biochemical Properties

4-Methylbenzylidene camphor plays a significant role in biochemical reactions, particularly in its interaction with UV radiation. It dissipates absorbed radiation as heat through photo-induced geometrical isomerization (cis-trans photoisomerization) . This compound has been shown to interact with various enzymes and proteins, including estrogen receptors alpha and beta, and the progesterone receptor . These interactions suggest that 4-Methylbenzylidene camphor may act as an endocrine disruptor, influencing hormonal pathways and potentially leading to estrogenic effects .

Cellular Effects

The effects of 4-Methylbenzylidene camphor on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to 4-Methylbenzylidene camphor can lead to the activation of inflammatory pathways, such as p38 MAPK and NF-κB, resulting in the production of inflammatory cytokines like TNF-α and IL-6 . Additionally, it has been shown to induce apoptosis, inhibit cell proliferation, and affect DNA repair mechanisms . These cellular effects highlight the compound’s potential impact on cell function and overall cellular health.

Molecular Mechanism

At the molecular level, 4-Methylbenzylidene camphor exerts its effects through various mechanisms. It binds to estrogen receptors, activating them and mimicking the effects of natural estrogens . This binding interaction can lead to changes in gene expression and the activation of downstream signaling pathways. Additionally, 4-Methylbenzylidene camphor has been found to inhibit certain enzymes, such as acetylcholinesterase, which can affect neuronal function . These molecular interactions underscore the compound’s potential to disrupt normal biochemical processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Methylbenzylidene camphor have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that 4-Methylbenzylidene camphor can accumulate in the body due to its high lipophilicity . Over time, this accumulation can lead to increased concentrations in plasma, potentially resulting in prolonged exposure and sustained effects on cellular processes . Additionally, the compound’s stability and degradation products have been investigated to assess its long-term safety and efficacy .

Dosage Effects in Animal Models

The effects of 4-Methylbenzylidene camphor vary with different dosages in animal models. At lower doses, the compound has been shown to cause mild endocrine disruption, while higher doses can lead to more severe effects, such as decreased litter size and survival rate in rats . Additionally, high doses of 4-Methylbenzylidene camphor have been associated with increased thyroid gland weight and altered thyroid hormone levels . These findings highlight the importance of dosage considerations when evaluating the safety and efficacy of this compound.

Metabolic Pathways

4-Methylbenzylidene camphor is involved in various metabolic pathways, including hydroxylation and demethylation . These metabolic processes result in the formation of transformation byproducts, which can further influence the compound’s activity and toxicity . The involvement of enzymes such as cytochrome P450 in these pathways suggests that 4-Methylbenzylidene camphor can affect metabolic flux and alter metabolite levels . Understanding these pathways is crucial for assessing the compound’s overall impact on metabolism.

Transport and Distribution

Within cells and tissues, 4-Methylbenzylidene camphor is transported and distributed through various mechanisms. Due to its lipophilic nature, it can easily cross cell membranes and accumulate in lipid-rich tissues . Transporters and binding proteins may also play a role in its distribution, affecting its localization and accumulation within specific cellular compartments . These factors contribute to the compound’s bioavailability and potential for bioaccumulation.

Subcellular Localization

The subcellular localization of 4-Methylbenzylidene camphor can influence its activity and function. Studies have shown that the compound can localize to specific cellular compartments, such as the nucleus and mitochondria . This localization is often mediated by targeting signals or post-translational modifications that direct the compound to these organelles . The subcellular distribution of 4-Methylbenzylidene camphor is essential for understanding its precise mechanisms of action and potential effects on cellular function.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Methylbenzylidene camphor is synthesized through a chemical reaction between camphor and 4-methylbenzaldehyde. The reaction typically involves the condensation of these two compounds under specific conditions to form the desired product .

Industrial Production Methods: In industrial settings, the production of 4-Methylbenzylidene camphor involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product suitable for use in personal care products .

Análisis De Reacciones Químicas

Types of Reactions: 4-Methylbenzylidene camphor undergoes various chemical reactions, including:

Reduction: Reduction reactions may involve the conversion of the carbonyl group to an alcohol group under specific conditions.

Substitution: Substitution reactions can occur at the aromatic ring, where hydrogen atoms are replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Ultraviolet light and persulfate are commonly used reagents for the oxidation of 4-Methylbenzylidene camphor.

Reduction: Reducing agents such as sodium borohydride can be used for reduction reactions.

Substitution: Various electrophilic reagents can be used for substitution reactions on the aromatic ring.

Major Products Formed:

Oxidation: The major products formed include hydroxylated and demethylated derivatives of 4-Methylbenzylidene camphor.

Reduction: The major product is the corresponding alcohol derivative.

Substitution: The major products depend on the specific substituents introduced during the reaction.

Mecanismo De Acción

4-Methylbenzylidene camphor exerts its effects primarily through its ability to absorb ultraviolet B radiation. The compound absorbs ultraviolet radiation and converts it into less harmful energy, thereby protecting the skin from ultraviolet-induced damage. Additionally, it has been shown to evoke estrogen-like effects, which are being investigated for their potential impact on the endocrine system .

Comparación Con Compuestos Similares

Eusolex 6300: Another name for 4-Methylbenzylidene camphor, used in cosmetic formulations.

Parsol 5000: A trade name for 4-Methylbenzylidene camphor, commonly used in personal care products.

Uniqueness: 4-Methylbenzylidene camphor is unique due to its specific absorption range in the ultraviolet B region and its widespread use in personal care products. Its ability to provide effective ultraviolet protection while being incorporated into various formulations makes it a valuable compound in the industry .

Propiedades

| Enzacamene absorbs UV-B rays. It is proposed that enzacamene exerts estrogen-like activities in the same direction as endogenous estrogens via nonclassical estrogen signaling mechanisms that do not involve gene regulation by the nuclear ER. It binds to cytosolic estradiol binding sites of estrogen receptors with low to moderate affinity compared to that of the endogenous agonist. Based on the findings of a study with _Xenopus_ hepatocytes in culture, enzacamene has a potential to induce the ER gene only at higher concentrations (10–100 μmol/L). While enzacamene was not shown to activate estrogen-dependent gene transcription when tested in an ER reporter gene assay in yeast cells, it was demonstrated in _Xenopus_ hepatocytes cultures that activate ER-dependent signaling mechanisms leading to altered gene expression. In micromolar concentrations, enzacamene accelerates cell proliferation rate in MCF-7 human breast cancer cells. | |

Número CAS |

36861-47-9 |

Fórmula molecular |

C18H22O |

Peso molecular |

254.4 g/mol |

Nombre IUPAC |

(1R)-1,7,7-trimethyl-3-[(4-methylphenyl)methylidene]bicyclo[2.2.1]heptan-2-one |

InChI |

InChI=1S/C18H22O/c1-12-5-7-13(8-6-12)11-14-15-9-10-18(4,16(14)19)17(15,2)3/h5-8,11,15H,9-10H2,1-4H3/t15?,18-/m0/s1 |

Clave InChI |

HEOCBCNFKCOKBX-PKHIMPSTSA-N |

SMILES |

CC1=CC=C(C=C1)C=C2C3CCC(C2=O)(C3(C)C)C |

SMILES isomérico |

CC1=CC=C(C=C1)C=C2C3CC[C@@](C2=O)(C3(C)C)C |

SMILES canónico |

CC1=CC=C(C=C1)C=C2C3CCC(C2=O)(C3(C)C)C |

melting_point |

66-69 |

| 36861-47-9 | |

Pictogramas |

Environmental Hazard |

Solubilidad |

Poorly soluble |

Sinónimos |

3-(4'-methylbenzylidene)camphor 3-(4-methylbenzylidene)camphor 4-MBC cpd 4-methylbenzylidene camphor enzacamene Eusolex 6300 Eusolex-6300 |

Origen del producto |

United States |

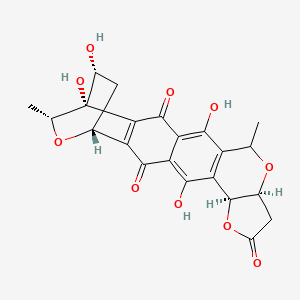

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 4-methylbenzylidene camphor?

A1: 4-Methylbenzylidene camphor has the molecular formula C18H22O and a molecular weight of 254.37 g/mol.

Q2: What spectroscopic data is available for 4-methylbenzylidene camphor?

A2: Various spectroscopic techniques are used to characterize 4-methylbenzylidene camphor, including UV-Vis spectroscopy, Fourier-transform infrared spectroscopy (FT-IR), and nuclear magnetic resonance (NMR) spectroscopy. [, , ] These methods provide insights into its structural features, vibrational modes, and electronic transitions. [, , ]

Q3: How stable is 4-methylbenzylidene camphor in sunscreen formulations?

A3: While 4-methylbenzylidene camphor is an effective UVB filter, it can degrade under sunlight exposure. [, ] This photodegradation can be mitigated by encapsulating it in solid lipid microparticles (SLMs) alongside photostabilizers like 4-methylbenzylidene camphor itself. [] This approach has shown to enhance its photostability and overall performance in sunscreen formulations. []

Q4: Are there alternative delivery systems for 4-methylbenzylidene camphor besides traditional emulsions?

A4: Yes, research has explored encapsulating 4-methylbenzylidene camphor in microspheres as a novel approach for photoprotection. [] This method aims to address concerns like percutaneous absorption, photodegradation, and short-lasting effects often associated with organic sunscreens. []

Q5: Does the type of emulsion affect the photochemical behavior of sunscreens containing 4-methylbenzylidene camphor?

A5: Yes, research indicates that the emulsion type, whether water-in-oil or oil-in-water based on liquid crystals, influences the photochemical behavior of sunscreen formulations containing 4-methylbenzylidene camphor. [] The specific emulsion type, in conjunction with the combination of filters used, significantly impacts the efficacy and spectral stability of the sunscreen product. []

Q6: What is the environmental fate of 4-methylbenzylidene camphor after its use in sunscreens?

A6: 4-Methylbenzylidene camphor enters the aquatic environment through wastewater discharge and recreational activities like swimming. [, , ] It has been detected in wastewater, surface waters, and even fish. [, ]

Q7: Does 4-methylbenzylidene camphor pose any risks to aquatic organisms?

A7: Yes, studies have shown that 4-methylbenzylidene camphor can negatively impact aquatic organisms. For instance, exposure during the metamorphosis of Solea senegalensis (a flatfish species) led to accelerated metamorphosis progression, decreased length, inhibition of catalase activity, and oxidative damage. []

Q8: How do aged microplastics affect the sorption of 4-methylbenzylidene camphor in the environment?

A8: Aged polyethylene terephthalate (PET) microplastics, formed through processes like UV irradiation, exhibit increased sorption of 4-methylbenzylidene camphor. [] This is due to the formation of oxygen-containing functional groups on the aged microplastics' surface, facilitating hydrogen bonding with 4-methylbenzylidene camphor. []

Q9: Does 4-methylbenzylidene camphor accumulate in marine organisms?

A9: Research suggests that 4-methylbenzylidene camphor can accumulate in marine organisms. Studies on the invasive lionfish (Pterois volitans) in the Caribbean Sea found residues of 4-methylbenzylidene camphor in their muscle tissues. [] This finding suggests potential bioaccumulation and the possible use of lionfish as bioindicator species for monitoring 4-methylbenzylidene camphor pollution. []

Q10: What are the potential environmental consequences of sunscreen use in coastal waters?

A10: Sunscreens, including those containing 4-methylbenzylidene camphor, are recognized as emerging pollutants in coastal waters. [] Their use introduces chemical UV filters and inorganic nutrients, like phosphates, into the marine environment, potentially impacting phytoplankton growth and overall ecosystem health. []

Q11: Does 4-methylbenzylidene camphor have any endocrine-disrupting effects?

A11: Yes, 4-methylbenzylidene camphor has shown estrogenic activity in various studies. [, , , , ] Exposure during development in rats has been linked to altered uterine gene expression, delayed male puberty, and effects on reproductive organ weights in adult offspring. [, ]

Q12: What are the potential consequences of developmental exposure to 4-methylbenzylidene camphor?

A12: Developmental exposure to 4-methylbenzylidene camphor has been linked to various adverse effects in rats. Studies observed enhanced prostate growth in neonates, delayed male puberty, altered reproductive organ weights in adults, and potential thyroid axis disruption. [, ]

Q13: How does 4-methylbenzylidene camphor compare to other UV filters in terms of its effects on human immune cells?

A13: Studies comparing 4-methylbenzylidene camphor with other organic UV filters and zinc oxide nanoparticles on human immune cells found that high concentrations of both organic and particulate UV filters were needed to induce cytotoxicity. [] This suggests that the inherent cytotoxicity of 4-methylbenzylidene camphor is comparable to other commonly used UV filters. []

Q14: Has 4-methylbenzylidene camphor been detected in humans?

A14: Yes, studies have detected 4-methylbenzylidene camphor in human milk, indicating potential exposure during early development. [, ] This raises concerns about potential health risks associated with the widespread use of this UV filter in cosmetics and sunscreens. []

Q15: What analytical methods are used to determine 4-methylbenzylidene camphor in environmental samples?

A15: Several analytical methods are employed to quantify 4-methylbenzylidene camphor in environmental matrices. These include gas chromatography-mass spectrometry (GC-MS), liquid chromatography-mass spectrometry (LC-MS), and high-performance liquid chromatography (HPLC) coupled with various detectors. [, , , ]

Q16: How is the stereoisomer composition of 4-methylbenzylidene camphor determined in environmental samples?

A16: Enantioselective GC-MS is used to determine the stereoisomer composition of 4-methylbenzylidene camphor in environmental samples. [] This method allows researchers to distinguish between the cis-(Z)- and trans-(E)-isomers, providing insights into the enantioselective degradation processes occurring in the environment. []

Q17: Can 4-methylbenzylidene camphor be analyzed alongside other UV filters in complex matrices?

A17: Yes, analytical methods have been developed for the simultaneous determination of 4-methylbenzylidene camphor with other UV filters in complex matrices like cosmetics and environmental samples. [, , ]

Q18: Are there any known alternatives to 4-methylbenzylidene camphor as a UV filter?

A18: Yes, research is exploring alternative UV filters, including natural compounds like silymarin, which exhibit comparable sun protection factors to commonly used filters like 4-methylbenzylidene camphor and octyl methoxycinnamate. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-nitrobenzamide](/img/structure/B1202750.png)

![[25-Acetyloxy-1,11,21-trihydroxy-17-(1-hydroxyethyl)-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-12-yl] octa-2,4-dienoate](/img/structure/B1202755.png)